molecular formula C16H20N2O2S B11999223 Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate CAS No. 95546-60-4

Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate

Cat. No.: B11999223
CAS No.: 95546-60-4
M. Wt: 304.4 g/mol
InChI Key: VOVINWJWVIWADL-UHFFFAOYSA-N
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Description

Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by cyclization to form the tetrahydroisoquinoline structure . The final step involves the esterification of the thioacetate group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate can be compared with similar compounds such as:

Properties

CAS No.

95546-60-4

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate

InChI

InChI=1S/C16H20N2O2S/c1-3-14-12-8-6-5-7-11(12)13(9-17)16(18-14)21-10-15(19)20-4-2/h3-8,10H2,1-2H3

InChI Key

VOVINWJWVIWADL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)OCC

Origin of Product

United States

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